molecular formula C15H25ClN6S B5470279 C15H25ClN6S

C15H25ClN6S

Cat. No.: B5470279
M. Wt: 356.9 g/mol
InChI Key: ZQQDXHHLDYKIHD-UHFFFAOYSA-N
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Description

. This compound is a pyrimidine derivative, characterized by the presence of a chlorine atom, two methylpiperazine groups, and a methylthio group. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-bis(4-methylpiperazino)-5-(methylthio)pyrimidine typically involves the reaction of 2,6-dichloropyrimidine with 4-methylpiperazine and methylthiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2,6-bis(4-methylpiperazino)-5-(methylthio)pyrimidine can be scaled up using batch or continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-bis(4-methylpiperazino)-5-(methylthio)pyrimidine: undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as or .

    Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents such as or .

    Substitution: The chlorine atom can be substituted with other nucleophiles such as , , or under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alcohols, sodium hydroxide, potassium carbonate, and dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of dechlorinated pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2,6-bis(4-methylpiperazino)-5-(methylthio)pyrimidine: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-bis(4-methylpiperazino)-5-(methylthio)pyrimidine involves its interaction with specific molecular targets and pathways within cells. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes and ultimately causing cell death. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in cancer cells, the compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

4-Chloro-2,6-bis(4-methylpiperazino)-5-(methylthio)pyrimidine: can be compared with other pyrimidine derivatives such as:

    5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.

    Cytarabine: An anticancer drug that inhibits DNA polymerase, leading to the inhibition of DNA replication.

    Gemcitabine: An anticancer drug that inhibits ribonucleotide reductase, leading to the depletion of deoxyribonucleotide triphosphates and inhibition of DNA synthesis.

The uniqueness of 4-Chloro-2,6-bis(4-methylpiperazino)-5-(methylthio)pyrimidine lies in its specific chemical structure, which allows it to interact with different molecular targets and pathways compared to other pyrimidine derivatives. This makes it a valuable compound for studying various biological processes and developing new therapeutic agents .

Properties

IUPAC Name

N,N-diethyl-4-[[2-(1-methyltetrazol-5-yl)sulfanylethylamino]methyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6S.ClH/c1-4-21(5-2)14-8-6-13(7-9-14)12-16-10-11-22-15-17-18-19-20(15)3;/h6-9,16H,4-5,10-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQDXHHLDYKIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCCSC2=NN=NN2C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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